molecular formula C20H38N4O5S B2693226 Biotin-Teg-Nh2 Tfa CAS No. 1334172-59-6

Biotin-Teg-Nh2 Tfa

Cat. No.: B2693226
CAS No.: 1334172-59-6
M. Wt: 446.61
InChI Key: XNGTVIOREZIKAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Biotin-Teg-Nh2 Tfa is the protein streptavidin . Streptavidin is a bacterial protein that has a high affinity for biotin . This compound, being a biotin derivative, binds tightly to streptavidin-conjugated moieties or surfaces . This interaction is leveraged in a variety of assays, including protein labeling, protein detection, and immunoassays .

Mode of Action

This compound interacts with its target, streptavidin, through a strong non-covalent bond . The TEG (triethylene glycol) spacer in this compound minimizes steric hindrance between the biotin moiety and the oligonucleotide . This facilitates the capture of this compound-labelled oligos onto streptavidin-coated surfaces .

Biochemical Pathways

This compound, as a biotin derivative, is involved in the same biochemical pathways as biotin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is used in biochemistry, molecular biology, and biotechnology applications due to its biotin-streptavidin interaction and its potential for functionalization through the amino group . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the tight binding of this compound-labelled oligos to streptavidin-conjugated moieties or surfaces . This interaction is used in various assays, facilitating tasks such as protein labeling and detection .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . Its stability lasts for 1 year . The temperature during transportation should be between 4-25℃ for up to 2 weeks . These conditions ensure the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-Teg-Nh2 Tfa is synthesized through a series of chemical reactions involving biotin and a tetraethylene glycol (TEG) spacer. The TEG spacer minimizes steric hindrance between the biotin moiety and the oligonucleotide, facilitating the capture of biotin-labeled oligos onto streptavidin-coated surfaces . The synthesis typically involves the following steps:

  • Activation of biotin with a suitable reagent.
  • Coupling of the activated biotin with TEG.
  • Functionalization of the TEG spacer with an amino group.
  • Conversion to the trifluoroacetate salt for stabilization and purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesizers and purification systems enhances the efficiency and scalability of the production process .

Comparison with Similar Compounds

Biotin-Teg-Nh2 Tfa is unique due to its TEG spacer, which reduces steric hindrance and enhances binding efficiency. Similar compounds include:

Properties

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGTVIOREZIKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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